Kaempferol 3,7,4'-trimethyl ether

Descripción general

Descripción

El 3,7,4’-trimetil éter de kaempferol es una aglicona flavonólica aislada de las hojas de Siparuna gigantotepala. Es conocido por su actividad antioxidante y es un derivado del kaempferol, un flavonoide bien estudiado que se encuentra en diversas plantas . El compuesto tiene una fórmula molecular de C18H16O6 y un peso molecular de 328.32 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 3,7,4’-trimetil éter de kaempferol se sintetiza típicamente mediante la metilación del kaempferol. El proceso implica la reacción del kaempferol con metanol en presencia de un catalizador, a menudo en condiciones de calentamiento . La reacción se puede representar como sigue:

Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O

Métodos de producción industrial

La producción industrial del 3,7,4’-trimetil éter de kaempferol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El compuesto se purifica entonces mediante técnicas de cristalización o cromatografía {_svg_5}.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3,7,4’-trimetil éter de kaempferol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Puede experimentar reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como los haluros de alquilo y las bases para las reacciones de sustitución.

Productos principales

Los principales productos que se forman a partir de estas reacciones incluyen quinonas, derivados dihidro y diversos flavonoles sustituidos .

Aplicaciones en la investigación científica

El 3,7,4’-trimetil éter de kaempferol tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Antioxidant Activity

Kaempferol 3,7,4'-trimethyl ether exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- DPPH Assay Results : In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl), the compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant .

Anti-Cancer Properties

Research highlights the compound's role in cancer prevention and treatment. Kaempferol derivatives have been shown to influence multiple cellular pathways involved in cancer progression.

- Mechanisms of Action : The compound modulates cell signaling pathways related to apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Clinical Studies : Various studies have indicated that kaempferol can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Nutritional Applications

Kaempferol is present in many plant-based foods and is considered a valuable dietary component. Its inclusion in diets may confer health benefits due to its bioactive properties.

Dietary Sources

| Food Source | Kaempferol Content (mg/100g) |

|---|---|

| Kale | 25 |

| Spinach | 23 |

| Broccoli | 15 |

| Beans | 10 |

| Grapes | 8 |

Case Studies

- Study on Antioxidant Activity :

- Cancer Research :

- Anti-Inflammatory Effects :

Mecanismo De Acción

El 3,7,4’-trimetil éter de kaempferol ejerce sus efectos principalmente a través de sus propiedades antioxidantes y antiinflamatorias. Capta los radicales libres, lo que previene el daño del ADN e inhibe la proliferación de células cancerosas . El compuesto también modula varias vías de señalización, incluyendo la vía Nrf2, que regula la expresión de proteínas antioxidantes .

Comparación Con Compuestos Similares

Compuestos similares

Kaempferol: El compuesto parental, conocido por su amplia gama de actividades biológicas.

Quercetina: Otro flavonol con propiedades antioxidantes similares.

Miricetina: Un flavonoide con grupos hidroxilo adicionales, lo que aumenta su capacidad antioxidante.

Singularidad

El 3,7,4’-trimetil éter de kaempferol es único por su patrón específico de metilación, que aumenta su estabilidad y biodisponibilidad en comparación con su compuesto parental, el kaempferol . Esto lo hace particularmente útil en aplicaciones que requieren una actividad antioxidante prolongada.

Actividad Biológica

Kaempferol 3,7,4'-trimethyl ether (K3,7,4'-TME) is a flavonoid derivative that exhibits a range of biological activities. This article explores its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Kaempferol

Kaempferol is a naturally occurring flavonol found in various plants, including broccoli, kale, and tea. It is known for its antioxidant, anti-inflammatory, and anticancer properties. The trimethyl ether derivative enhances its bioactivity and solubility in biological systems.

K3,7,4'-TME exerts its biological effects through various mechanisms:

- Antioxidant Activity : K3,7,4'-TME scavenges free radicals, reducing oxidative stress and protecting cells from damage.

- Anticancer Effects : It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK. K3,7,4'-TME inhibits cell proliferation and migration in various cancer types.

- Anti-inflammatory Properties : The compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Research indicates that K3,7,4'-TME has significant anticancer effects. For example:

- Breast Cancer : K3,7,4'-TME inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the upregulation of p21 and downregulation of cyclin D1 .

- Colon Cancer : In HT-29 colon cancer cells, K3,7,4'-TME induced apoptosis via caspase activation and inhibited cell migration .

Antimicrobial Properties

K3,7,4'-TME exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies show that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against Candida species .

Antioxidant Capacity

The antioxidant capacity of K3,7,4'-TME has been evaluated using DPPH and ABTS assays. It exhibited a significant ability to scavenge free radicals compared to standard antioxidants such as ascorbic acid .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells; inhibits cell migration. |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; antifungal against Candida spp. |

| Antioxidant Activity | High radical scavenging ability; comparable to ascorbic acid. |

Case Studies

- Breast Cancer Model : A study on MCF-7 cells demonstrated that treatment with K3,7,4'-TME led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The mechanism involved increased expression of p21 and decreased levels of cyclin D1 .

- Colon Cancer Model : In HT-29 cells treated with 30 µM K3,7,4'-TME for 24 hours showed significant apoptosis with increased caspase-3 activity by 40% compared to control groups .

Propiedades

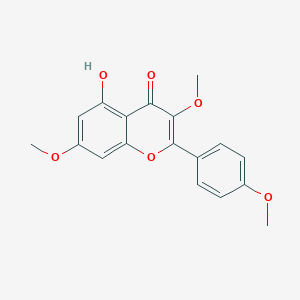

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQWAMGRHJQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165752 | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-34-7 | |

| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol trimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?

A1: this compound has been identified in various plant species. Some notable examples include:

- Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.

- Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []

- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []

Q2: What methods are used to identify and quantify this compound in plant extracts?

A2: Researchers utilize a combination of techniques to characterize and quantify this compound:

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]

- Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:

- Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []

Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?

A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.